2-(4-Amino-1h-pyrazol-1-yl)-N-isopentylacetamide
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Overview
Description
2-(4-Amino-1h-pyrazol-1-yl)-N-isopentylacetamide is a chemical compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a pyrazole ring substituted with an amino group and an isopentylacetamide moiety, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-1h-pyrazol-1-yl)-N-isopentylacetamide typically involves the reaction of 4-amino-1H-pyrazole with N-isopentylacetamide under specific conditions. One common method includes the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and reactors can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Amino-1h-pyrazol-1-yl)-N-isopentylacetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can produce primary or secondary amines .
Scientific Research Applications
2-(4-Amino-1h-pyrazol-1-yl)-N-isopentylacetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate for various diseases.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Amino-1h-pyrazol-1-yl)-N-isopentylacetamide involves its interaction with specific molecular targets. The amino group and pyrazole ring can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The isopentylacetamide moiety may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Amino-1H-pyrazol-1-yl)ethanol
- 2-(4-Amino-1H-pyrazol-1-yl)acetic acid
- Ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate
Uniqueness
2-(4-Amino-1h-pyrazol-1-yl)-N-isopentylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopentylacetamide group differentiates it from other pyrazole derivatives, potentially leading to unique interactions with biological targets and distinct pharmacokinetic properties .
Properties
Molecular Formula |
C10H18N4O |
---|---|
Molecular Weight |
210.28 g/mol |
IUPAC Name |
2-(4-aminopyrazol-1-yl)-N-(3-methylbutyl)acetamide |
InChI |
InChI=1S/C10H18N4O/c1-8(2)3-4-12-10(15)7-14-6-9(11)5-13-14/h5-6,8H,3-4,7,11H2,1-2H3,(H,12,15) |
InChI Key |
YUNQSTHTNMDNBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC(=O)CN1C=C(C=N1)N |
Origin of Product |
United States |
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